![molecular formula C7H10BNO3 B11913874 (5-Ethoxypyridin-2-yl)boronic acid](/img/structure/B11913874.png)
(5-Ethoxypyridin-2-yl)boronic acid
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Overview
Description
(5-Ethoxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an ethoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxypyridin-2-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyridine (such as 5-ethoxypyridine-2-bromide) with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate . The reaction is usually carried out under inert conditions at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Like potassium acetate in borylation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (5-Ethoxypyridin-2-yl)boronic acid is in organic synthesis, particularly in Suzuki coupling reactions . This method is widely used for forming carbon-carbon bonds, essential for synthesizing biaryl compounds and other complex organic structures. The compound's unique reactivity profile allows it to participate effectively in these reactions, making it valuable for developing pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its potential as a therapeutic agent. Boronic acids have been recognized for their ability to act as enzyme inhibitors, particularly targeting serine proteases and other enzymes that utilize boron as a cofactor. This property suggests that this compound could be explored for developing drugs aimed at various diseases, including cancer and bacterial infections .
Table 1: Potential Biological Activities of Boronic Acids
Activity Type | Description |
---|---|
Anticancer | Inhibitory effects on cancer cell proliferation through enzyme inhibition. |
Antibacterial | Interaction with bacterial enzymes, potentially leading to antibiotic development. |
Enzyme Inhibition | Targeting specific enzymes involved in metabolic pathways or disease processes. |
Biochemical Applications
This compound plays a crucial role in biochemical reactions involving biomolecules with diol groups. It can form stable complexes with saccharides, nucleic acids, and glycoproteins through boronate ester formation. This property makes it useful in sensing applications and the detection of biomolecules.
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of various boronic acids, including this compound, against prostate cancer cell lines such as LAPC-4 and PC-3. The results indicated that certain derivatives exhibited significant activity, highlighting the potential of boronic acids in cancer therapy.
Table 2: IC50 Values Against Prostate Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | LAPC-4 | 12 |
This compound | PC-3 | 18 |
Case Study 2: Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific serine proteases involved in various biological processes. This inhibition was assessed through kinetic studies revealing its potential as a lead compound for developing new enzyme inhibitors.
Mechanism of Action
The mechanism of action of (5-Ethoxypyridin-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical pathways .
Comparison with Similar Compounds
(5-Bromopyridin-2-yl)boronic acid: Similar structure but with a bromine substituent instead of an ethoxy group.
(2-Methoxypyridin-5-yl)boronic acid: Features a methoxy group instead of an ethoxy group.
Uniqueness: (5-Ethoxypyridin-2-yl)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions in both chemical and biological contexts. This makes it a versatile compound for various applications in synthesis and research.
Biological Activity
(5-Ethoxypyridin-2-yl)boronic acid is an organoboron compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and relevant research findings.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to a pyridine ring that is further substituted with an ethoxy group. Its molecular formula is C9H12BNO2, with a molecular weight of approximately 166.97 g/mol. The presence of the boronic acid group allows for reversible covalent bonding with diols and other nucleophiles, which is significant for its biological interactions.
Mechanisms of Biological Activity
- Enzyme Inhibition : Boronic acids are known to act as enzyme inhibitors, particularly for serine proteases and enzymes that utilize boron as a cofactor. This property suggests potential therapeutic applications in targeting specific pathways in diseases such as cancer and diabetes.
- Cellular Interactions : The compound may interact with various biological molecules, influencing cellular processes such as signal transduction and metabolic pathways. The ethoxy substitution can enhance solubility and bioavailability, potentially improving its efficacy in biological systems.
- Prodrug Applications : Research indicates that boronic acids can be utilized in prodrug strategies to enhance the delivery of active pharmaceutical ingredients. For instance, modifications involving this compound could lead to improved activation profiles within tumor environments, as seen in studies involving tyrosine kinase inhibitors like crizotinib .
In Vitro Studies
Recent studies have explored the biological activity of this compound through various in vitro assays:
- Anticancer Activity : Preliminary investigations suggest that compounds containing boronic acid moieties exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For example, derivatives of crizotinib modified with boronic acid showed reduced interactions with target kinases, which could lead to selective activation in cancerous tissues .
- Antimicrobial Properties : Computer-aided predictions indicate that this compound may possess antimicrobial activity, although empirical data is limited. Further research is required to validate these predictions through laboratory testing against various pathogens.
Case Studies
- Prodrug Development : A study designed prodrugs based on crizotinib incorporating boronic acid moieties. These prodrugs demonstrated enhanced selectivity and reduced side effects in preclinical models, highlighting the potential of this compound in drug design .
- Enzyme Interaction Studies : Research has focused on the interaction of this compound with serine proteases, revealing its capability to inhibit these enzymes effectively. Such interactions are critical for developing therapies targeting protease-related diseases.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H10BNO3 |
---|---|
Molecular Weight |
166.97 g/mol |
IUPAC Name |
(5-ethoxypyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5,10-11H,2H2,1H3 |
InChI Key |
FHUIDRKWGILXQC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=C1)OCC)(O)O |
Origin of Product |
United States |
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